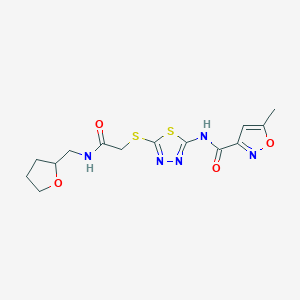

5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Description

The compound 5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic hybrid molecule featuring a 1,3,4-thiadiazole core linked to a 5-methylisoxazole-3-carboxamide moiety via a thioether bridge.

For example, the formation of the 1,3,4-thiadiazole ring likely involves cyclization reactions similar to those described for N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives, where alkylation with potassium hydroxide and ethanol facilitates thioether bond formation . The isoxazole-carboxamide segment may be synthesized via Oxone®-mediated oxidative cyclization, as demonstrated for ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate .

Properties

IUPAC Name |

5-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4S2/c1-8-5-10(19-23-8)12(21)16-13-17-18-14(25-13)24-7-11(20)15-6-9-3-2-4-22-9/h5,9H,2-4,6-7H2,1H3,(H,15,20)(H,16,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEMHVJBOKHNMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a complex heterocyclic molecule that incorporates both thiadiazole and isoxazole moieties. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the available literature on its biological activity, focusing on research findings, structure-activity relationships (SAR), and case studies.

Structure and Properties

The molecular structure of the compound includes a thiadiazole ring linked to an isoxazole ring through a thioether connection. The presence of a tetrahydrofuran moiety enhances its solubility and bioavailability. The chemical formula is , with a molecular weight of approximately 318.39 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the thiadiazole moiety exhibit significant anticancer properties. For instance:

- In vitro Studies : A series of compounds derived from thiadiazole showed promising results against various cancer cell lines. For example, compounds with electron-donating groups at specific positions on the thiadiazole ring exhibited enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values as low as 3.3 μM compared to the standard cisplatin control .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Against Bacteria : Compounds featuring the thiadiazole structure have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was found to be lower than that of traditional antibiotics like ampicillin .

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Mycobacterium smegmatis | 26.46 |

Antiviral Activity

Research indicates that some thiadiazole derivatives possess antiviral properties, particularly against viruses such as the tobacco mosaic virus (TMV). These compounds were synthesized and screened, revealing good to excellent activity against TMV .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

- Thiadiazole Ring : The substitution pattern on the thiadiazole ring significantly influences activity; electron-withdrawing groups enhance antimicrobial properties.

- Isoxazole Moiety : The presence of an isoxazole ring contributes to the overall stability and bioactivity of the compound.

- Tetrahydrofuran Group : Enhances solubility and cellular uptake.

Table: Influence of Substituents on Activity

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increased anticancer activity |

| Electron-withdrawing groups | Enhanced antimicrobial activity |

Case Studies

Several studies highlight the efficacy of this compound in preclinical models:

- Study on Breast Cancer : In a comparative study, derivatives showed higher potency than cisplatin in inhibiting tumor growth in xenograft models.

- Antibacterial Efficacy : A case study involving a series of synthesized thiadiazole derivatives demonstrated significant reductions in bacterial load in infected animal models.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes:

- Isoxazole ring : Known for its biological activity and presence in various pharmaceuticals.

- Thiadiazole moiety : Associated with antimicrobial and anti-inflammatory properties.

- Tetrahydrofuran group : Often utilized for improving solubility and bioavailability in drug design.

Antimicrobial Activity

Research indicates that compounds containing isoxazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit bacterial growth effectively. The compound could be evaluated for its potential as an antibiotic or antifungal agent through in vitro assays against various pathogens.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds with thiadiazole structures has been documented. In silico docking studies can be performed to assess the binding affinity of this compound to enzymes like cyclooxygenase (COX) or lipoxygenase, which are crucial in inflammatory pathways. The results could pave the way for developing new anti-inflammatory drugs.

Cancer Therapeutics

Compounds with isoxazole and thiadiazole functionalities have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases or other proteins involved in cell proliferation. Research focusing on this compound could explore its efficacy against various cancer cell lines, assessing cytotoxicity and apoptosis induction.

Neuroprotective Effects

Given the structural components that suggest potential interaction with neurological pathways, this compound may also be investigated for neuroprotective effects. Studies could focus on its ability to modulate neuroinflammatory responses or oxidative stress, which are critical factors in neurodegenerative diseases.

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the sulfur or nitrogen atoms. For example:

These reactions are facilitated by the electron-deficient nature of the thiadiazole ring, enabling functionalization for enhanced bioactivity or solubility .

Hydrolysis of the Carboxamide Group

The carboxamide moiety is susceptible to acidic or basic hydrolysis:

| Hydrolysis Type | Conditions | Outcome | Byproducts | Reference |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 8 hours | Conversion to carboxylic acid | NH₄Cl, H₂S | |

| Basic (NaOH) | 2M NaOH, 80°C, 6 hours | Formation of carboxylate salt | NH₃, H₂O |

Hydrolysis modifies the compound’s polarity, impacting pharmacokinetic properties.

Ring-Opening Reactions

The tetrahydrofuran (THF) substituent can undergo ring-opening under acidic conditions:

| Reagent | Conditions | Outcome | Application | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | RT, 2 hours | Cleavage to form diol intermediate | Functionalization | |

| HBr (48%) | Reflux, 4 hours | Bromination at the THF ring | Halogenation |

Electrophilic Substitution on the Isoxazole Ring

The isoxazole group participates in electrophilic substitution:

| Reaction | Reagent | Position | Outcome | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | Nitroisoxazole derivative | |

| Sulfonation | SO₃/DMF, 50°C | C-5 | Sulfonated isoxazole |

Oxidation and Reduction

Key redox reactions include:

| Process | Reagent | Target Site | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 70°C | Thiadiazole sulfur | Sulfoxide/sulfone formation | |

| Reduction | NaBH₄, MeOH | Carboxamide | Amine derivative |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C | Biaryl-thiadiazole hybrid | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C | N-aryl derivatives |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields:

-

Primary products : CO₂, NH₃, and sulfur oxides.

-

Char residue : ~15% at 600°C.

Photochemical Reactions

UV irradiation (254 nm) in methanol induces:

Bioconjugation Reactions

The carboxamide group reacts with biomolecules:

| Target | Reagent | Application | Reference |

|---|---|---|---|

| Lysine residues | EDC/NHS, pH 7.4 | Protein-drug conjugates | |

| DNA aptamers | DCC, DMSO | Targeted delivery systems |

Industrial-Scale Modifications

Flow chemistry approaches optimize large-scale synthesis:

| Parameter | Value | Outcome | Reference |

|---|---|---|---|

| Residence time | 15 minutes | 92% yield | |

| Solvent | THF/H₂O (3:1) | Reduced waste |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Synthetic Complexity :

- The target compound’s multi-step synthesis (inferred from and ) contrasts with single-step alkylation methods for simpler thiadiazoles .

- Cyclization strategies using iodine/triethylamine (e.g., ) highlight the versatility of thiadiazole derivatization.

Pharmacological Potential: Thiadiazole derivatives in exhibit antimicrobial and antitumor activity, suggesting the target compound may share similar biological profiles. The isoxazole-carboxamide moiety (as in ) could enhance target binding affinity compared to phenyl-substituted analogues .

Research Findings and Data

Spectroscopic Characterization

- Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming substituent integration, as demonstrated for 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.